N-benzyl-2,5-dichloro-N-ethylbenzamide
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Overview
Description
N-benzyl-2,5-dichloro-N-ethylbenzamide is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is a benzamide derivative, characterized by the presence of benzyl, dichloro, and ethyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dichloro-N-ethylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-ethylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dichloro-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation can produce N-oxide derivatives .
Scientific Research Applications
N-benzyl-2,5-dichloro-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-benzyl-2,5-dichloro-N-ethylbenzamide is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The dichloro substitution pattern also contributes to its distinct properties compared to other benzamide derivatives .
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-benzyl-2,5-dichloro-N-ethylbenzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(17)8-9-15(14)18/h3-10H,2,11H2,1H3 |
InChI Key |
RBIMHYSPJIJWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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